Dual-Ring Architecture vs. Mono-Oxadiazole Scaffolds: Structural Identity Confirmation
CAS 890095-35-9 is the only commercially catalogued propanoic acid that connects a 1,2,4-oxadiazole ring directly to a 4-methyl-1,2,5-oxadiazole ring. The closest mono-oxadiazole comparator, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid, contains only a single oxadiazole and a phenyl substituent (molecular formula C₁₁H₁₀N₂O₃, MW 218.21 g/mol) . In contrast, the target compound (C₈H₈N₄O₄, MW 224.18 g/mol) incorporates two distinct oxadiazole regioisomers in the same molecule . The InChI Key (KEHRMIJAXIZEJN-UHFFFAOYSA-N) and canonical SMILES (CC1=NON=C1C1=NOC(CCC(=O)O)=N1) provide unambiguous identity verification for procurement authentication .
| Evidence Dimension | Molecular architecture (number and type of oxadiazole rings per molecule) |
|---|---|
| Target Compound Data | Two oxadiazole rings (1,2,4- + 1,2,5-) per molecule; C₈H₈N₄O₄; MW 224.18 g/mol |
| Comparator Or Baseline | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: one oxadiazole ring (1,2,4- only); C₁₁H₁₀N₂O₃; MW 218.21 g/mol |
| Quantified Difference | Target compound contains 100% more oxadiazole rings (2 vs. 1); higher nitrogen content (24.99% N vs. 12.84% N by molecular weight); distinct molecular formula |
| Conditions | Chemical structure comparison based on CAS registry entries and vendor Certificates of Analysis |
Why This Matters
This structural difference is binary—no mono-oxadiazole can replicate the dual-heterocycle reactivity or any emergent property arising from the 1,2,4-/1,2,5-oxadiazole linkage, making CAS number verification essential for procurement where the intact dual-ring scaffold is required.
